molecular formula C16H18N2O4S B076524 Phenazine ethosulfate CAS No. 10510-77-7

Phenazine ethosulfate

Cat. No. B076524
CAS RN: 10510-77-7
M. Wt: 334.4 g/mol
InChI Key: VDJKJPMLWJWQIH-UHFFFAOYSA-M
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Description

Phenazine ethosulfate is a derivative of phenazine, a nitrogen-containing heterocycle that demonstrates a wide range of biological activities and chemical properties. Phenazines are known for their diverse chemical structures and various biological activities, including antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory, and anticancer activities. The synthesis, molecular structure, chemical reactions, and properties of phenazine ethosulfate and related compounds have been extensively studied to explore their potential therapeutic value and application in different fields, including drug discovery and biosensor development.

Synthesis Analysis

The synthesis of phenazine ethosulfate involves several key steps that ensure the introduction of the ethosulfate group into the phenazine core. Literature reviews and studies have highlighted the importance of selecting appropriate synthetic methodologies to achieve high purity and yield of phenazine derivatives. For instance, pyrazine and phenazine heterocycles serve as platforms for innovative total synthesis approaches, showcasing their potential in medicinal chemistry programs and drug discovery efforts (Huigens et al., 2022).

Molecular Structure Analysis

The molecular structure of phenazine ethosulfate features a phenazine ring system with an ethosulfate group attached, which significantly influences its chemical properties and biological activity. The structural analysis of phenazine derivatives reveals the importance of the nitrogen-containing heterocycles in providing diverse chemical structures and activities. Advances in the understanding of phenazines have been summarized, including their pharmacological activities, mechanisms of action, biosynthetic pathways, and synthetic strategies (Yan et al., 2021).

Chemical Reactions and Properties

Phenazine ethosulfate participates in various chemical reactions, highlighting its versatility as a chemical entity. Its electrochemical properties have been leveraged in the development of sensors and biosensors, where phenazine-based redox polymers combined with carbon nanotubes improve the performance of sensing devices due to their inherent charge transport properties and electrocatalytic effects (Barsan et al., 2015).

Scientific Research Applications

Electrochemical Aptamer-Based Sensor

  • Scientific Field: Biomedical Engineering
  • Application Summary: Phenazine ethosulfate is used as a redox probe in Electrochemical Aptamer-Based Sensors (E-ABs). These sensors are attractive for use in biomarker detection systems due to their sensitivity, rapid response, and design flexibility .
  • Methods of Application: The use of amine-reactive phenazine ethosulfate (arPES) for E-AB is reported through its conjugation to the terminus of thrombin-binding aptamer. The constructed E-AB can detect thrombin by square-wave voltammetry (SWV), showing peak current at −0.15 V vs. Ag/AgCl at pH 7 .
  • Results or Outcomes: arPES showed stable signal at physiological pH. Moreover, the pH profile of arPES modified thrombin-binding aptamer revealed the potential application of arPES for a simultaneous multianalyte detection system .

Optical Sensing and Electrochemical Fields

  • Scientific Field: Materials Chemistry
  • Application Summary: Functionalized phenazine derivatives, including Phenazine ethosulfate, have promising applications in optical sensing and electrochemical fields .
  • Methods of Application: The specific methods of application in this field are not detailed in the source .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Spectrophotometric Assessment

  • Scientific Field: Biochemistry
  • Application Summary: Phenazine ethosulfate has been used in the spectrophotometric assessment of Plasmodium falciparum lactate dehydrogenase activity .
  • Methods of Application: The specific methods of application in this field are not detailed in the source .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Culture of Embryos

  • Scientific Field: Developmental Biology
  • Application Summary: Phenazine ethosulfate has been used during the culture of embryos to study fetal and postnatal calf development .
  • Methods of Application: The specific methods of application in this field are not detailed in the source .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Lipid Content Quantification

  • Scientific Field: Biochemistry
  • Application Summary: Phenazine ethosulfate has been used to test and validate a fluorescence approach to quantify the lipid content of individual bovine oocytes and blastocysts .
  • Methods of Application: The specific methods of application in this field are not detailed in the source .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Safety And Hazards

When handling Phenazine ethosulfate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Phenazine ethosulfate and other phenazine derivatives are of significant interest because of their potential impact on bacterial interactions and biotechnological processes . Researchers continue to investigate these compounds and hope to develop them as medicines . These investigations may provide guidance for future research on phenazines .

properties

IUPAC Name

5-ethylphenazin-5-ium;ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N2.C2H6O4S/c1-2-16-13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16;1-2-6-7(3,4)5/h3-10H,2H2,1H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJKJPMLWJWQIH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065101
Record name Phenazinium, 5-ethyl-, ethyl sulfate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenazine ethosulfate

CAS RN

10510-77-7
Record name Phenazine ethosulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10510-77-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenazine ethosulfate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010510777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenazine ethosulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402863
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenazinium, 5-ethyl-, ethyl sulfate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenazinium, 5-ethyl-, ethyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethylphenazinium ethyl sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.937
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Record name PHENAZINE ETHOSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A2K3Z3B9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,590
Citations
R Ghosh, JR Quayle - Analytical biochemistry, 1979 - Elsevier
Rapid nonenzymatic reduction of 2,6-dichlorophenolindophenol by N-methyl phenazonium methosulfate has been observed in aqueous solution and has been found to increase with …
Number of citations: 75 www.sciencedirect.com
K Lim, YS Lee, O Simoska, F Dong… - … Applied Materials & …, 2021 - ACS Publications
… In this work, redox mediator phenazine ethosulfate (PES) was entrapped within PGP6 on electrode surfaces for nicotinamide adenine dinucleotide (NAD + )-dependent …
Number of citations: 9 pubs.acs.org
BD Coleman - … Journal Devoted to Fundamental and Practical …, 2004 - Wiley Online Library
… The subject of this report is the partitioning of phenazine ethosulfate, PESū, into the cation-exchange polymer AQ55. PESū was partitioned into the film by 1) immersion experiments and …
M Nagata, J Lee, S Henley, K Ikebukuro, K Sode - Sensors, 2022 - mdpi.com
… In this work, we demonstrated the use of phenazine ethosulfate (PES)-modified thrombin-… These observations demonstrated the potential utility of amine-reactive phenazine ethosulfate (…
Number of citations: 5 www.mdpi.com
B Gajda, M Romek, I Grad, E Krzysztofowicz… - …, 2011 - ingentaconnect.com
The addition of phenazine ethosulfate (PES) to culture medium was investigated for its effect on pig embryo development, apoptosis, cytoplasmic lipid content and survival after OPS …
Number of citations: 21 www.ingentaconnect.com
DG Sanderson, EL Gross, M Seibert - Applied biochemistry and …, 1987 - Springer
… This paper examines the results of using phenazine methosulfate (PMS) and phenazine ethosulfate (PES) as an electron acceptor in such a cell. The PMS and PES have relatively high …
Number of citations: 16 link.springer.com
M Fitriana, K Hiraka, K Ikebukuro… - Sensors & …, 2022 - sensors.myu-group.co.jp
… trifluoromethane sulfonate or amine-reactive phenazine ethosulfate (arPES), with proteins.(… Phenazine ethosulfate (PES), one of the derivatives of phenazine and the redox component …
Number of citations: 1 sensors.myu-group.co.jp
M Barcelo-Fimbres, Z Brink, GE Seidel Jr - Theriogenology, 2009 - Elsevier
The objective was to evaluate the use of phenazine ethosulfate (PES) during culture of embryos on fetal and postnatal calf development. Oocytes collected from abbatoir-derived …
Number of citations: 20 www.sciencedirect.com
B Gajda, M Bryła, Z Smorąg - Folia biologica (Kraków), 2008 - ingentaconnect.com
Effects of fetal calf serum (FCS) or bovine serum albumin (BSA), with or without vitamin E (vit. E) or phenazine ethosulfate (PES) supplementation on developmental competence and …
Number of citations: 21 www.ingentaconnect.com
M Barceló‐Fimbres, GE Seidel Jr - Molecular Reproduction and …, 2007 - Wiley Online Library
… This study investigated effects of hexoses, fetal calf serum (FCS), and phenazine ethosulfate (PES) during the culture of bovine embryos on blastocyst development and survival after …
Number of citations: 94 onlinelibrary.wiley.com

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